4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid is an organic compound with the molecular formula C17H12N2O5. It is characterized by the presence of a benzoic acid moiety linked to a quinoline derivative through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 6-position.
Formation of 6-Nitroquinolin-8-ol: The nitroquinoline is then converted to 6-nitroquinolin-8-ol through a hydroxylation reaction.
Etherification: The hydroxyl group of 6-nitroquinolin-8-ol is reacted with a benzoic acid derivative to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the substituent introduced, products can vary widely.
Scientific Research Applications
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Quinolinyl-pyrazoles: These derivatives also contain the quinoline moiety and are known for their diverse pharmacological properties.
Uniqueness
4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid is unique due to its specific combination of a nitroquinoline and benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N2O5 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-[(6-nitroquinolin-8-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O5/c20-17(21)12-5-3-11(4-6-12)10-24-15-9-14(19(22)23)8-13-2-1-7-18-16(13)15/h1-9H,10H2,(H,20,21) |
InChI Key |
GUGQNPMQHSXXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)OCC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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